Frovatriptan

説明

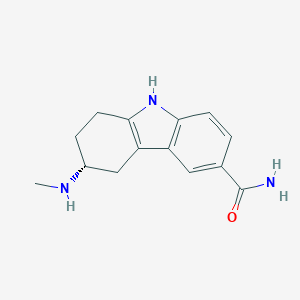

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQPHWEGNHMSK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023080 | |

| Record name | Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Frovatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.23e-01 g/L | |

| Record name | Frovatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Frovatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

158747-02-5 | |

| Record name | Frovatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158747-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frovatriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158747025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frovatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Frovatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FROVATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82Q2D5WA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FROVATRIPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Frovatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Frovatriptan's Mechanism of Action at 5-HT1B/1D Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frovatriptan is a second-generation triptan, a class of drugs that has become a cornerstone in the acute treatment of migraine.[1][2][3][4] Its therapeutic efficacy is rooted in its selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with these receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

The antimigraine effect of this compound is primarily attributed to three distinct pharmacological actions:

-

Cranial Vasoconstriction: this compound is a potent stimulator of contraction in cranial arteries, such as the human basilar and middle meningeal arteries.[6][7][8] This action is mediated by agonist activity at 5-HT1B receptors located on the smooth muscle cells of these vessels, counteracting the excessive vasodilation associated with migraine attacks.[7]

-

Inhibition of Neuropeptide Release: By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, this compound inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP). This dampens neurogenic inflammation, a key contributor to migraine pain.

-

Inhibition of Nociceptive Transmission: this compound is also thought to act on 5-HT1B/1D receptors in the brainstem, directly inhibiting the transmission of pain signals in the trigeminal nucleus caudalis.

This compound exhibits a high affinity for both 5-HT1B and 5-HT1D receptors and acts as a potent, full agonist.[5] A distinguishing feature of this compound is its long terminal elimination half-life of approximately 25-26 hours, which may contribute to a lower incidence of migraine recurrence compared to other triptans.[1][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with human 5-HT1B and 5-HT1D receptors.

| Receptor Subtype | Binding Affinity (pKi) | Reference Compound |

| 5-HT1B | 7.98 | Not Specified |

| 5-HT1D | 8.36 | Not Specified |

| Receptor Subtype | Potency (pEC50) | Functional Assay | Efficacy (Emax) |

| 5-HT1B | 7.98 | cAMP Assay | Full Agonist |

| 5-HT1D | 8.36 | cAMP Assay | Full Agonist |

Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration.

Signaling Pathways

Upon binding to 5-HT1B and 5-HT1D receptors, this compound initiates a cascade of intracellular events. These receptors are coupled to inhibitory G-proteins of the Gi/o family.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with 5-HT1B/1D receptors.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the 5-HT1B and 5-HT1D receptors.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B or 5-HT1D receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or a non-labeled 5-HT ligand (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of a fixed concentration of [3H]-Serotonin (radioligand).

-

50 µL of the membrane preparation (5-20 µg of protein).

-

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound, providing an indication of its potency and efficacy.

References

- 1. This compound succinate, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

Frovatriptan chemical structure and synthesis pathways

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathways of Frovatriptan

Introduction

This compound is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] It is primarily used for the acute treatment of migraine headaches.[1] Developed by Vernalis, its chemical structure is notably distinct from other triptans, featuring a tetrahydrocarbazole core.[1] This guide provides a detailed examination of this compound's chemical properties and explores its principal synthesis pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically designated as (+)-(R)-3-Methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole.[1] The active pharmaceutical ingredient is typically supplied as this compound succinate (B1194679) monohydrate, a white to off-white powder soluble in water.[2][4]

Key Chemical Identifiers:

-

IUPAC Name: (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide[3]

-

Molar Mass: 243.310 g·mol−1[1]

The core of the this compound molecule is a tricyclic tetrahydrocarbazole system. The stereochemistry at the C3 position is of the (R)-configuration, which is crucial for its pharmacological activity.

Caption: Chemical structure and key identifiers of this compound.

Synthesis Pathways

The synthesis of this compound, particularly its enantiomerically pure (R)-form, involves multi-step chemical processes. The most common strategies employ a Fischer indole (B1671886) synthesis to construct the core tetrahydrocarbazole ring system, followed by chiral resolution or asymmetric synthesis to obtain the desired enantiomer.

Pathway I: Fischer Indole Synthesis and Chiral Resolution

A prevalent industrial synthesis route involves the construction of the racemic tetrahydrocarbazole core, followed by resolution to isolate the (R)-enantiomer. A key patent outlines this approach, which can be broken down into several stages.

Caption: Overview of a synthetic route to this compound via Fischer indole synthesis.

Experimental Protocol: Step 6 - Nitrile Hydrolysis

This protocol is adapted from patent literature describing the conversion of the cyano intermediate to the final carboxamide.[5][6]

-

Reaction Setup: The optically pure (R)-(+)-3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole L-pyroglutamic acid salt is treated with a boron-trifluoride-acetic acid complex.

-

Reaction Conditions: The mixture is stirred, and the progress of the reaction is monitored by a suitable chromatographic technique (e.g., HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully basified with a sodium hydroxide (B78521) solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as n-butanol.

-

Isolation: The combined organic layers are concentrated to yield the crude this compound free base.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to achieve high chemical and optical purity (>99.8%).[5]

Quantitative Data Summary for Pathway I

| Step | Product | Reagents/Conditions | Yield | Purity | Reference |

| 1 | 3-Benzyloxy-6-cyano-tetrahydrocarbazole | Acetic Acid, Reflux | Not specified | Column Chromatography | [5] |

| 5 | (R)-enantiomer salt | L-pyroglutamic acid | Not specified | >99.5% optical purity | [5] |

| 6 | This compound Base | BF₃-AcOH, NaOH work-up | Low yield reported due to side products | >99.8% (after purification) | [5] |

| Salt Formation | This compound Succinate | Succinic acid, Methanol/Water | 91% | >99.9% chemical & optical | [5] |

Pathway II: Chemoenzymatic Asymmetric Synthesis

To overcome challenges associated with chiral resolution, such as the loss of 50% of the material, chemoenzymatic methods have been developed. These routes introduce chirality early in the synthesis using enzymes, leading to a more efficient process.

Caption: Chemoenzymatic route for the asymmetric synthesis of this compound.

Experimental Protocol: Step 1 - Fischer Indolization

This protocol is based on a described chemoenzymatic synthesis route.[7]

-

Reaction Setup: 4-hydroxycyclohexanone (1 equivalent) and 4-hydrazinobenzonitrile hydrochloride (1 equivalent) are combined in acetic acid.

-

Reaction Conditions: The mixture is heated under the influence of tosic acid. This initially forms an acetate (B1210297) intermediate.

-

Deacetylation: To obtain the desired alcohol, potassium carbonate (K₂CO₃) is added, and the reaction is heated to 45 °C in a 1:1 mixture of water and methanol.

-

Isolation: After the reaction is complete, the product, racemic 3-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, is isolated.

Quantitative Data Summary for Pathway II

| Step | Product | Reagents/Conditions | Yield | Purity | Reference |

| 1 | (±)-3-Hydroxy-tetrahydrocarbazole | TsOH, AcOH; then K₂CO₃, MeOH/H₂O | 70% | Not specified | [7] |

| 2 | (S)-3-Hydroxy-tetrahydrocarbazole | Candida antarctica lipase B | Not specified | >99% enantiomeric purity | [7] |

Conclusion

The synthesis of this compound is a complex process that highlights key transformations in modern medicinal chemistry. While classical routes relying on Fischer indole synthesis followed by chiral resolution are established for large-scale production, they can be inefficient due to the resolution step. Newer chemoenzymatic strategies offer a more elegant and efficient alternative by establishing the critical stereocenter early in the synthesis with high enantioselectivity. The choice of synthetic pathway in a drug development setting will ultimately depend on factors such as cost, scalability, and regulatory considerations. This guide provides a foundational understanding of these synthetic approaches, equipping researchers with the core knowledge needed for further investigation and process optimization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frova (this compound Succinate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. WO2010122343A1 - A process for the preparation of this compound and this compound succinate and their synthetic intermediates - Google Patents [patents.google.com]

- 6. WO2012147020A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Frovatriptan's Preclinical Pharmacokinetics: A Deep Dive into its Long Half-Life

An In-depth Technical Guide for Drug Development Professionals

Introduction

Frovatriptan is a second-generation 5-hydroxytryptamine (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1][2] It is clinically approved for the acute management of migraine with or without aura.[1] A key distinguishing feature of this compound within the triptan class is its remarkably long terminal elimination half-life, which is approximately 26 hours in humans.[1][2][3] This characteristic is believed to contribute to a lower incidence of migraine recurrence compared to other triptans.[2][4] Understanding the preclinical pharmacokinetic (PK) profile of this compound is essential for researchers and drug development professionals to contextualize its clinical behavior and explore its therapeutic potential further. This technical guide provides a comprehensive overview of the pharmacokinetics and long half-life of this compound in key preclinical models, detailing experimental methodologies and metabolic pathways.

Pharmacokinetic Profile in Preclinical Models

Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetic properties of this compound. While comprehensive datasets for all parameters across multiple species are not always publicly available in a consolidated format, the following tables summarize key findings derived from regulatory documents and pharmacology reviews. These studies established the foundational understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Notes |

| Bioavailability | ~37% | Oral | Reflects first-pass metabolism.[5] |

| Metabolism | Hepatic | Primarily via Cytochrome P450 (CYP) 1A2.[6][7] | |

| Toxicity Studies | Doses up to 1000 mg/kg/day | Oral | Developmental toxicity observed at doses significantly higher than the maximum recommended human dose (MRHD).[8][9] |

| Fetal Effects | Fetotoxic at high doses | Oral | Observed in rats, with renal effects like dilated ureters and hydronephrosis.[7][8] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Route of Administration | Notes |

| Bioavailability | ~58% | Oral | Higher bioavailability compared to rats and humans.[5] |

| Cardiovascular Effects | Selective constriction of carotid vascular bed | Intravenous | No significant effect on blood pressure or coronary resistance was observed in anesthetized dogs.[10] |

Table 3: General Preclinical Pharmacokinetic Characteristics

| Parameter | Value/Observation | Species |

| Plasma Protein Binding | Low (~15%) | General/In Vitro |

| Blood Cell Binding | Moderate (~60%), Reversible | General/In Vitro |

| Blood to Plasma Ratio | ~2:1 at equilibrium | General/In Vitro |

| Metabolizing Enzyme | Primarily CYP1A2 | In Vitro (Human/Rat) |

| MAO Substrate | No | In Vitro |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of pharmacokinetic properties. Below are representative methodologies for conducting preclinical PK studies of this compound.

Animal Models and Dosing

-

Species Selection: Common models for initial PK screening include rats (e.g., Wistar or Sprague-Dawley) and dogs (e.g., Beagle), as they are well-characterized for metabolic and physiological comparisons to humans.[11][12] Rabbits have also been used in preclinical studies.[5]

-

Animal Husbandry: Animals should be acclimatized for 3-5 days before the experiment in a controlled environment (temperature, humidity, light/dark cycle) with free access to standard chow and water.[11]

-

Dose Formulation: For intravenous (IV) administration, this compound succinate (B1194679) is typically dissolved in a sterile isotonic solution, such as saline or a buffered solution.[13] For oral (PO) administration, the compound can be dissolved or suspended in an appropriate vehicle like water, saline, or a methylcellulose (B11928114) solution.

-

Administration:

-

Intravenous (IV): Administered typically via a tail vein (in rats) or cephalic vein (in dogs) to determine intrinsic parameters like clearance and volume of distribution, and to calculate absolute bioavailability.[12][13]

-

Oral (PO): Administered via gavage to assess oral absorption and bioavailability.[12]

-

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.[12] For rats, this is often done via the tail vein or a cannulated vessel. Common time points might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[14]

-

Sample Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored frozen (e.g., at -80°C) until analysis.[12][14]

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and specificity.[15]

-

Sample Preparation: A protein precipitation method is commonly used. A small volume of plasma (e.g., 100 µL) is mixed with a precipitating agent like acetonitrile (B52724), which contains an internal standard (e.g., a deuterated version of this compound like this compound-d3 or another triptan like naratriptan).[15][16] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred for injection into the LC-MS/MS system.[16]

-

Chromatographic Separation:

-

Column: A reverse-phase C8 or C18 column (e.g., ACE-C8, 50x2.1 mm, 3 µm) is used for separation.[15]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile and/or methanol).[15][16]

-

Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[14][16]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.[14]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, a common transition is m/z 244.1 → 213.1.[15]

-

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[17][18]

Visualizations: Workflows and Pathways

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical PK study, from initial planning to final data analysis.[11][12][19]

Caption: Workflow for a typical preclinical pharmacokinetic study.

Metabolic Pathway of this compound

This compound undergoes hepatic metabolism, primarily mediated by the CYP1A2 isoenzyme. It is not a substrate for monoamine oxidase (MAO).[6][7] This metabolic profile contributes to its low potential for certain drug-drug interactions.[6]

Caption: Primary metabolic pathway of this compound via CYP1A2.

Mechanism of Action at the 5-HT Receptor

The therapeutic effect of this compound is derived from its agonist activity at 5-HT1B and 5-HT1D receptors, which leads to the alleviation of migraine symptoms.[1]

Caption: this compound's mechanism of action as a 5-HT1B/1D agonist.

Discussion and Conclusion

The preclinical pharmacokinetic profile of this compound provides critical insights into its unique clinical characteristics, most notably its long half-life of approximately 26 hours.[3] Studies in rats and dogs have confirmed that the drug is orally bioavailable, albeit with significant first-pass metabolism, a common feature for this class of drugs.[5] The primary involvement of CYP1A2 in its metabolism, rather than MAO, distinguishes it from some other triptans and reduces the likelihood of interactions with MAO inhibitors.[6]

The low plasma protein binding (~15%) and moderate, reversible binding to red blood cells (~60%) suggest that a substantial fraction of the drug is available for distribution to target tissues and for elimination.[1][6][7] The combination of hepatic metabolism and renal clearance provides two effective pathways for elimination.[3][6]

References

- 1. This compound: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a review of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. endodocuments.com [endodocuments.com]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. This compound | C14H17N3O | CID 77992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 12. admescope.com [admescope.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Determination of sumatriptan in human plasma using liquid chromatography-mass spectrometry for pharmacokinetic study in healthy Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Study of this compound Succinate Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wisdomlib.org [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

The Genesis and Evolution of Frovatriptan: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frovatriptan, a second-generation triptan, represents a significant advancement in the acute treatment of migraine, particularly for patients experiencing prolonged or recurrent attacks, such as those associated with menstruation. Developed by Vernalis from a compound licensed by GlaxoSmithKline, this compound's unique pharmacokinetic profile, characterized by a remarkably long terminal half-life, distinguishes it from other members of its class. This technical guide provides an in-depth exploration of the discovery, preclinical development, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.

Discovery and Rationale

The development of this compound emerged from the established understanding of the role of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the pathophysiology of migraine. The "triptan" class of drugs was designed to selectively target 5-HT1B and 5-HT1D receptors, which are implicated in the cranial vasodilation and neurogenic inflammation characteristic of migraine attacks. This compound was first described in the scientific literature in 1997 and received its first US approval in 2001.[1]

Chemical Synthesis

The chemical synthesis of this compound, (R)-(+)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, has been described in several patents. One common synthetic route involves a multi-step process starting from 4-aminobenzamide, which undergoes diazotization followed by a reduction and subsequent Fischer indole (B1671886) synthesis with a protected 4-aminocyclohexanone (B1277472) derivative. Chiral resolution is then performed to isolate the desired (R)-enantiomer.

A chemoenzymatic approach has also been developed, utilizing lipases and oxidoreductases to produce enantiopure synthetic intermediates, offering a more environmentally friendly and efficient manufacturing process.[2]

Preclinical Development

The preclinical evaluation of this compound was designed to characterize its pharmacological profile, selectivity, and mechanism of action, providing the foundational data for its progression into clinical trials.

Receptor Binding and Functional Activity

Radioligand binding assays were crucial in determining this compound's affinity for various serotonin receptor subtypes. These studies revealed a high affinity for the target 5-HT1B and 5-HT1D receptors.

Table 1: Receptor Binding Affinity (pKi) of this compound and Other Triptans [3]

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-ht1E | 5-HT1F | 5-HT2A | 5-HT2C | 5-HT7 |

| This compound | 6.5 | 8.6 | 8.4 | 5.9 | 7.1 | 5.3 | 5.1 | 6.8 |

| Sumatriptan | 6.9 | 7.6 | 8.1 | 6.9 | 8.3 | <5 | <5 | 6.0 |

| Naratriptan | 7.1 | 8.0 | 8.4 | 6.7 | 8.5 | 5.8 | <5 | 6.2 |

| Rizatriptan | 6.4 | 7.7 | 8.2 | 6.8 | 8.5 | <5 | <5 | 5.8 |

| Zolmitriptan | 7.0 | 8.2 | 8.5 | 7.0 | 8.4 | 5.9 | 6.0 | 6.1 |

| Eletriptan | 7.2 | 8.0 | 8.4 | 7.4 | 8.2 | 6.3 | 6.5 | 7.1 |

| Almotriptan | 7.1 | 7.8 | 8.4 | 6.5 | 8.3 | <5 | <5 | 6.1 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate greater binding affinity.

A representative protocol for determining receptor binding affinity is as follows:

-

Membrane Preparation: Membranes from cells stably expressing the human recombinant 5-HT receptor subtypes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Binding Reaction: The assay is typically performed in a 96-well plate format. To each well, the following are added:

-

Receptor membrane preparation.

-

A specific radioligand for the receptor of interest (e.g., [3H]-5-HT).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of the drug that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro and In Vivo Pharmacological Studies

In vitro studies using isolated human arteries demonstrated that this compound is a potent agonist at human cloned 5-HT1B and 5-HT1D receptors. Notably, these studies also revealed a lower threshold for the constriction of cerebral vasculature compared to coronary arteries, suggesting a degree of cerebroselectivity.

In vivo studies in anesthetized dogs showed that intravenous administration of this compound had no measurable effect on cardiac function or blood pressure.[4]

-

Tissue Preparation: Segments of human cerebral and coronary arteries are obtained and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The arterial rings are connected to isometric force transducers to record changes in tension.

-

Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ baths.

-

Data Analysis: The contractile responses are measured and expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., potassium chloride). EC50 values (the concentration of the drug that produces 50% of the maximal response) and Emax (maximal response) are calculated.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o family of G-proteins.[5][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal activity and vascular tone through several mechanisms:

-

Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated cranial blood vessels leads to their constriction.

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).

-

Inhibition of Nociceptive Transmission: this compound may also act on 5-HT1B/1D receptors in the brainstem, inhibiting the transmission of pain signals in the trigeminal nucleus caudalis.

Clinical Development

The clinical development program for this compound was designed to establish its safety, tolerability, pharmacokinetics, and efficacy in the acute treatment of migraine.

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

Phase I studies are typically conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of a new drug.

-

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose design is employed.

-

Participants: Healthy male and female volunteers meeting specific inclusion and exclusion criteria.

-

Dosing:

-

Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound at escalating dose levels (e.g., 2.5 mg, 5 mg, 10 mg) or placebo.[7]

-

Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple doses of this compound or placebo over a defined period (e.g., 2.5 mg twice daily for 7 days).[7]

-

-

Assessments:

-

Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Serial blood samples are collected at predefined time points to determine plasma concentrations of this compound and its metabolites. Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated.

-

-

Data Analysis: Safety data are summarized descriptively. Pharmacokinetic parameters are analyzed using non-compartmental methods.

Table 2: Key Pharmacokinetic Parameters of this compound (2.5 mg oral dose)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 2 - 4 hours | [8] |

| t1/2 (Terminal Half-life) | ~26 hours | [8] |

| Absolute Bioavailability | 20% (males), 30% (females) | [8] |

| Protein Binding | ~15% | [8] |

| Metabolism | Primarily by CYP1A2 | [8] |

| Excretion | Urine (32%) and Feces (62%) | [8] |

Phase II: Dose-Ranging and Efficacy in Migraine Patients

Phase II studies are conducted in a larger group of patients with migraine to determine the optimal dose and to obtain preliminary evidence of efficacy.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.[9][10]

-

Participants: Adult patients with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria.

-

Dosing: Patients are randomized to receive a single oral dose of this compound at various dose levels (e.g., 0.5 mg, 1 mg, 2.5 mg, 5 mg, 10 mg, 20 mg, 40 mg) or placebo to treat a single moderate to severe migraine attack.[9][10]

-

Primary Efficacy Endpoint: The proportion of patients with headache response (reduction from moderate or severe to mild or no pain) at 2 hours post-dose.

-

Secondary Efficacy Endpoints: Headache response at other time points (e.g., 4 hours), pain-free rates, relief of associated symptoms (nausea, photophobia, phonophobia), and use of rescue medication.

-

Safety Assessments: Monitoring of adverse events.

-

Data Analysis: Efficacy endpoints are compared between the different this compound dose groups and placebo using appropriate statistical methods (e.g., chi-square test).

The dose-ranging studies for this compound identified 2.5 mg as the optimal dose, providing the best balance of efficacy and tolerability.[9][10]

Phase III: Confirmatory Efficacy and Safety Trials

Phase III trials are large-scale, pivotal studies designed to confirm the efficacy and safety of the selected dose in a broader patient population.

-

Study Design: Three large, randomized, double-blind, placebo-controlled, parallel-group trials were conducted.[11]

-

Participants: A total of 2,676 patients with a diagnosis of migraine according to IHS criteria.[11]

-

Dosing: Patients were randomized to receive a single oral dose of this compound 2.5 mg or placebo to treat a moderate to severe migraine attack.

-

Primary Efficacy Endpoint: Headache response at 2 hours post-dose.

-

Key Secondary Endpoints: Headache response at 4 hours, pain-free rates, sustained pain-free, and headache recurrence within 24 hours.

-

Safety Assessments: Comprehensive monitoring of adverse events.

Table 3: Summary of Efficacy Results from Phase III Acute Migraine Trials [11]

| Endpoint | This compound 2.5 mg | Placebo | p-value |

| Headache Response at 2 hours | 37-46% | 21-27% | < 0.001 |

| Headache Response at 4 hours | 56-65% | 31-38% | < 0.001 |

| Headache Recurrence (24 hours) | 10-25% | - | - |

Specialized Trials: Menstrual Migraine Prevention

Given its long half-life, this compound was investigated for the short-term prevention of menstrually associated migraine (MAM).

-

Study Design: A randomized, double-blind, placebo-controlled, three-way crossover study.[3][12]

-

Participants: 546 women with a history of MAM.[3]

-

Dosing: Patients treated three consecutive perimenstrual periods (PMPs) with one of three regimens in a randomized order:

-

Placebo for 6 days.

-

This compound 2.5 mg once daily for 6 days.

-

This compound 2.5 mg twice daily for 6 days. Treatment was initiated 2 days before the anticipated onset of the MAM headache.

-

-

Primary Efficacy Endpoint: Incidence of MAM during the 6-day PMP.

-

Secondary Endpoints: Severity and duration of MAM, and use of rescue medication.

Table 4: Efficacy in the Prevention of Menstrually Associated Migraine [3]

| Treatment Group | Incidence of MAM |

| Placebo | 67% |

| This compound 2.5 mg once daily | 52% |

| This compound 2.5 mg twice daily | 41% |

Conclusion

The discovery and development of this compound have provided a valuable therapeutic option for individuals suffering from migraine. Its distinct pharmacological and pharmacokinetic profile, particularly its long half-life, offers a unique advantage in managing long-duration migraines and preventing predictable attacks like those associated with menstruation. The comprehensive preclinical and clinical development program has rigorously established its efficacy and safety, solidifying its place in the armamentarium of migraine treatments. Further research may continue to explore the full potential of this compound's unique properties in different migraine patient populations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Study of this compound Succinate Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Vernalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose range-finding studies with this compound in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for the acute treatment of migraine: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical efficacy of this compound: placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized trial of this compound for the intermittent prevention of menstrual migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Frovatriptan in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the pharmacodynamics of frovatriptan, focusing on its interactions within the central nervous system (CNS). This compound is a second-generation triptan, a class of drugs that are 5-hydroxytryptamine (5-HT) receptor agonists, primarily used for the acute treatment of migraine.[1] Its unique pharmacological profile, particularly its long half-life, offers distinct therapeutic implications. This document synthesizes quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Core Pharmacodynamics: Mechanism of Action

This compound's therapeutic efficacy in migraine is primarily attributed to its potent and selective agonist activity at serotonin (B10506) 5-HT1B and 5-HT1D receptors.[2][3] The activation of these receptors is believed to mitigate migraine attacks through a multi-faceted mechanism involving both peripheral and central actions.

The three principal proposed mechanisms are:

-

Cranial Vasoconstriction: this compound acts on 5-HT1B receptors located on the smooth muscle of dilated intracranial and extracerebral blood vessels, causing them to constrict. This counteracts the vasodilation that is a hallmark of the pain phase of a migraine attack.

-

Peripheral Neuronal Inhibition: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory and vasodilating neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP). This action reduces neurogenic inflammation in the dura mater.

-

Central Neuronal Inhibition: this compound is thought to cross the blood-brain barrier and act on 5-HT1B/1D receptors within the brainstem, specifically in the trigeminal nucleus caudalis (TNC). This central action leads to the inhibition of nociceptive neurotransmission, effectively reducing the transmission of pain signals from the trigeminal system to higher brain centers.

This compound is noted for having the highest potency for the 5-HT1B receptor within the triptan class.[2] Preclinical studies have also suggested that this compound is cerebro-selective, which may contribute to its favorable tolerability profile.[2]

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data regarding this compound's binding affinity and functional potency at various 5-HT receptor subtypes, with comparative data for other triptans where available.

Table 2.1: Comparative Receptor Binding Affinities (pKi) of Triptans at Human 5-HT Receptors

| Triptan | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1F | 5-HT7 |

| This compound | 8.6 | 8.4 | 7.3 | 7.0 | 6.7 |

| Sumatriptan | 7.0 - 7.5 | 7.7 - 8.2 | 5.0 - 6.0 | 7.7 - 8.4 | < 5.0 |

| Zolmitriptan | 7.7 - 8.5 | 7.8 - 8.7 | 7.7 | 8.0 | 6.0 |

| Naratriptan | 8.0 | 8.4 | 7.2 | 8.3 | 6.2 |

| Rizatriptan | 7.7 - 8.2 | 7.5 - 8.1 | 6.4 | 6.3 | 5.5 |

| Eletriptan | 8.0 - 8.4 | 8.2 - 8.6 | 7.1 | 8.2 | 7.4 |

| Almotriptan | 7.6 | 7.5 | 6.2 | 7.2 | 6.0 |

pKi = -log(Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.[4] Absolute values may vary between studies based on experimental conditions.

Table 2.2: Functional Potency (pEC50) of this compound

| Assay | Receptor Target | Tissue/System | pEC50 |

| Contraction Assay | 5-HT1B-like | Rabbit Basilar Artery | 7.2 ± 0.1 |

pEC50 = -log(EC50). A higher pEC50 value indicates greater potency. The EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

This section details the generalized methodologies for key experiments used to characterize the pharmacodynamics of triptans like this compound.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation:

-

Cells (e.g., HEK293 or CHO) stably expressing the human recombinant 5-HT receptor subtype of interest are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added: the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-5-CT for 5-HT1D), and varying concentrations of the unlabeled test compound (this compound).

-

"Total binding" is determined in wells with only the radioligand and membranes. "Non-specific binding" is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Assessment of Neuronal Activity in the Trigeminal Nucleus Caudalis (TNC) via c-fos Expression

This in vivo experiment assesses the ability of a drug to inhibit neuronal activation in a key pain-processing region of the brainstem.

Objective: To determine if this compound can inhibit the activation of second-order neurons in the TNC following stimulation of the trigeminal system.

Methodology:

-

Animal Model:

-

Adult male Sprague-Dawley rats are used. The animals are anesthetized for the duration of the procedure.

-

-

Trigeminal System Stimulation:

-

Neuronal activation in the TNC is induced by a noxious stimulus. This can be achieved by:

-

Electrical Stimulation: Direct electrical stimulation of the trigeminal ganglion.[5] A stimulating electrode is stereotactically implanted, and a current is applied (e.g., 1.0 mA, 5 ms (B15284909) pulses at 5 Hz for 10 minutes).[5]

-

Chemical Stimulation: Injection of an inflammatory or algesic substance (e.g., formalin, capsaicin, or autologous blood) into a region innervated by the trigeminal nerve, such as the cisterna magna or the vibrissal pad.

-

-

-

Drug Administration:

-

Animals are pre-treated with either this compound (intravenously or subcutaneously) or a vehicle control at a specified time before the trigeminal stimulation.

-

-

Tissue Processing:

-

Approximately 2 hours after stimulation, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

The brainstem is dissected, post-fixed, and cryoprotected (e.g., in a 20-30% sucrose (B13894) solution).

-

Frozen sections of the medulla, containing the TNC, are cut on a cryostat.

-

-

Immunohistochemistry for c-fos:

-

The tissue sections are washed and incubated with a primary antibody specific for the c-Fos protein.

-

After washing, the sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

The c-Fos protein is visualized by adding a chromogen substrate (e.g., diaminobenzidine - DAB), which produces a brown precipitate at the site of the antibody complex.

-

-

Quantification and Analysis:

-

The number of c-Fos-immunoreactive nuclei in specific laminae (typically I and II) of the TNC is counted under a microscope.

-

The number of c-Fos positive cells in the this compound-treated group is compared to the vehicle-treated control group to determine the extent of inhibition.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to this compound's pharmacodynamics.

Signaling Pathway of this compound at the 5-HT1B/1D Receptor

Caption: this compound's agonism at 5-HT1B/1D receptors inhibits adenylyl cyclase, reducing cAMP.

Experimental Workflow for Assessing TNC Neuronal Inhibition

Caption: Workflow for evaluating this compound's effect on c-Fos expression in the TNC.

Logical Relationship of this compound's Actions in Migraine

Caption: this compound's multi-target mechanism of action leading to migraine relief.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. c-Fos induction in the brainstem following electrical stimulation of the trigeminal ganglion of chronically mandibular nerve-transected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Frovatriptan's High Affinity for Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frovatriptan, a second-generation triptan, is a highly effective acute treatment for migraine, distinguished by its high affinity and selectivity for the serotonin (B10506) 5-HT1B and 5-HT1D receptor subtypes. This technical guide delves into the molecular underpinnings of this high affinity, providing a comprehensive overview of its structure-activity relationship, binding interactions, and the experimental methodologies used to elucidate its pharmacological profile. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The pathophysiology of migraine is complex but is understood to involve the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2] Triptans, as selective 5-HT1B/1D receptor agonists, are a cornerstone of acute migraine therapy.[3][4] this compound stands out within this class due to its unique pharmacokinetic and pharmacodynamic properties, including a notably high affinity for the 5-HT1B receptor and a long half-life.[5][6] This guide explores the molecular factors contributing to this compound's potent and selective interaction with its target receptors.

This compound's Affinity and Functional Potency for Serotonin Receptors

The therapeutic efficacy of this compound is rooted in its high binding affinity (Ki) and functional potency (EC50) at 5-HT1B and 5-HT1D receptors. Quantitative data from various in vitro studies are summarized below, comparing this compound to other commonly used triptans.

Table 1: Comparative Binding Affinities (pKi) of Triptans for Human 5-HT Receptor Subtypes

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT7 |

| This compound | 7.3 | 8.6 | 8.4 | <6.0 | 7.0 | 6.7 |

| Sumatriptan | <5 | 7.32 | 8.30 | 5.99 | 8.03 | <5.3 |

| Zolmitriptan | <5 | 7.87 | 9.51 | 8.18 | 8.00 | <5.3 |

| Naratriptan | <5 | 8.05 | 8.80 | 7.75 | 8.38 | <5.3 |

| Rizatriptan | <5 | 7.08 | 8.11 | 7.34 | 6.54 | - |

| Almotriptan | 4.00 | 7.08 | 7.75 | 5.00 | 7.79 | - |

| Eletriptan | <5 | 8.00 | 9.04 | 7.53 | 8.13 | - |

pKi = -log(Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.[7][8][9]

Table 2: Comparative Functional Potencies (pEC50) of Triptans at Human 5-HT1B and 5-HT1D Receptors

| Compound | 5-HT1B (cAMP Assay) | 5-HT1D (cAMP Assay) |

| This compound | 7.98 | 8.36 |

| Sumatriptan | 7.32 | 8.30 |

| Zolmitriptan | 7.87 | 9.51 |

| Naratriptan | 8.05 | 8.80 |

| Rizatriptan | 7.08 | 8.11 |

| Almotriptan | 7.08 | 7.75 |

| Eletriptan | 8.00 | 9.04 |

pEC50 = -log(EC50). A higher pEC50 value indicates greater potency. Data compiled from multiple sources.[8]

Molecular Interactions in the 5-HT1B/1D Receptor Binding Pocket

The high affinity of this compound for its target receptors is a result of specific interactions between the drug molecule and amino acid residues within the receptor's binding pocket. While a crystal structure of this compound bound to the 5-HT1B or 5-HT1D receptor is not publicly available, molecular modeling and mutagenesis studies of these receptors with other ligands provide significant insights.

The binding of serotonin and triptans to 5-HT1B/1D receptors is primarily driven by interactions with key residues in the transmembrane (TM) helices. A crucial interaction is the salt bridge formed between the protonated amine of the ligand and a conserved aspartate residue (Asp3.32, e.g., Asp129 in the human 5-HT1B receptor).[10]

Further hydrogen bonding and hydrophobic interactions with residues in TM helices 3, 5, 6, and 7 stabilize the ligand-receptor complex. For instance, a conserved threonine (Thr3.37) in TM3 often forms a hydrogen bond with the indole (B1671886) N-H group of triptans.[10] The indole ring itself typically engages in hydrophobic interactions with aromatic residues such as phenylalanine (e.g., Phe330 and Phe331 in TM6 of the 5-HT1B receptor).[10]

Computational docking studies suggest that the specific stereochemistry and conformation of this compound allow for an optimal fit within the binding pocket, maximizing these favorable interactions and contributing to its high affinity.[11]

Signaling Pathways Activated by this compound

This compound's therapeutic effects are mediated through its agonism at 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.

Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] This signaling cascade has three primary therapeutic consequences:

-

Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors on the smooth muscle of dilated intracranial arteries leads to their constriction.[1][2]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and substance P.[1][2]

-

Inhibition of Pain Signal Transmission: this compound is also thought to act on 5-HT1B/1D receptors in the brainstem, specifically the trigeminal nucleus caudalis, to reduce the transmission of pain signals.[1]

Experimental Protocols

The high affinity of this compound for its target receptors has been characterized using a variety of in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably expressing the human 5-HT1B or 5-HT1D receptor are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or a selective antagonist like [3H]-GR125743).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response resulting from receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy.

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors.

Protocol:

-

Cell Culture:

-

CHO or HEK293 cells expressing the 5-HT1B or 5-HT1D receptor are cultured in appropriate media.

-

Cells are seeded into multi-well plates and allowed to adhere.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer.

-

Adenylyl cyclase is stimulated with a fixed concentration of forskolin to elevate intracellular cAMP levels.

-

Varying concentrations of this compound are added to the wells.

-

The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined.

-

This assay directly measures the activation of G proteins by a GPCR agonist.

Protocol:

-

Membrane Preparation:

-

Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.

-

-

GTPγS Binding:

-

The membranes are incubated in an assay buffer containing a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, and GDP.

-

Varying concentrations of this compound are added to stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The mixture is incubated at 30°C for a set time (e.g., 60 minutes).

-

-

Separation and Quantification:

-

The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined, providing a measure of its potency.

-

Conclusion

The high affinity of this compound for 5-HT1B and 5-HT1D receptors is a multifactorial phenomenon rooted in its unique chemical structure, which allows for optimal interactions within the receptor binding pocket. This high affinity, coupled with its potent agonist activity at these receptors, translates into a robust therapeutic effect in the acute treatment of migraine. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding and further investigating the molecular basis of this compound's clinical efficacy. This knowledge is crucial for the ongoing development of novel and improved therapies for migraine and other neurological disorders.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is the mechanism of this compound Succinate? [synapse.patsnap.com]

- 3. univmed.org [univmed.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound review. | BioGRID [thebiogrid.org]

- 7. Pharmacology of the selective 5-HT(1B/1D) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repub.eur.nl [repub.eur.nl]

- 9. repub.eur.nl [repub.eur.nl]

- 10. Structural Basis for Molecular Recognition at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Vitro Characterization of Frovatriptan's Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frovatriptan is a second-generation triptan, a class of drugs effective in the acute treatment of migraine. Its therapeutic efficacy is rooted in its potent and selective agonist activity at specific serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of this compound, focusing on its receptor binding affinity, functional agonist activity, and the associated signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's molecular mechanism of action.

Data Presentation: Quantitative Pharmacological Parameters

The in-vitro activity of this compound has been quantified through various assays to determine its binding affinity (Ki) and functional potency (EC50) at a range of 5-HT receptor subtypes. This data highlights this compound's high affinity and selectivity for the 5-HT1B and 5-HT1D receptors.

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Functional Assay Type |

| 5-HT1B | 8.6 | 7.98 | cAMP Assay |

| 5-HT1D | 8.4 | 8.36 | cAMP Assay |

| 5-HT1A | Moderate Affinity | - | - |

| 5-HT1F | Moderate Affinity | - | - |

| 5-HT7 | Moderate Affinity | - | Full Agonist |

Note: pKi and pEC50 are negative logarithms of the molar concentration. Higher values indicate greater affinity and potency, respectively.

Experimental Protocols

The characterization of this compound's agonist activity relies on a suite of established in-vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, these assays typically involve the use of a radiolabeled ligand that is known to bind to the target 5-HT receptor and measuring the ability of this compound to displace it.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]5-HT, [3H]GR125743 for 5-HT1B/1D).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs). Agonist binding to a Gi/o-coupled receptor, such as 5-HT1B or 5-HT1D, stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify this activation.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G-protein activation at 5-HT1B/1D receptors.

Materials:

-

Cell membranes expressing the 5-HT receptor of interest.

-

[35S]GTPγS.

-

This compound solutions of varying concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.

-

Incubation: Add varying concentrations of this compound and a fixed concentration of [35S]GTPγS to the membrane preparation.

-

Reaction: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of this compound concentration to generate a dose-response curve. The EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from this curve.

cAMP Functional Assays

Cyclic adenosine (B11128) monophosphate (cAMP) assays are used to measure the functional consequence of GPCR activation on downstream signaling pathways. 5-HT1B and 5-HT1D receptors are coupled to the inhibitory G-protein, Gi, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Whole cells expressing the 5-HT receptor of interest.

-

Forskolin (B1673556) (an activator of adenylyl cyclase).

-

This compound solutions of varying concentrations.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

Lysis buffer.

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cell Stimulation: Treat the cells with varying concentrations of this compound for a short pre-incubation period.

-

Adenylyl Cyclase Activation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of this compound concentration. The IC50 value (the concentration of this compound that causes 50% inhibition) is determined from this curve, which corresponds to its EC50 for functional agonism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Frovatriptan Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frovatriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonists used for the acute treatment of migraine.[1][2] Its chemical structure, (+)-R-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, confers a distinct pharmacological and pharmacokinetic profile compared to other triptans.[3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, detailing the key structural features influencing its biological activity. The guide also includes detailed experimental protocols for relevant assays and visual representations of associated signaling pathways.

Core Structure-Activity Relationships of this compound

The core structure of this compound is a tetrahydrocarbazole scaffold. The key elements contributing to its activity at 5-HT1B/1D receptors are the basic methylamino group at the C3 position and the carboxamide group at the C6 position.